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Isonipecotic Acid-13C6 Methyl Ester

Cat. No.: B1152482
M. Wt: 149.14
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Labeling in Contemporary Analytical Science

Isotopic labeling offers a sophisticated method for tracing the journey of molecules through intricate processes. creative-proteomics.com The use of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), provides a safe and effective alternative to radioactive isotopes. labinsights.nl This methodology is particularly crucial in studies where the use of radioactive materials is not feasible or desirable.

The primary advantage of stable isotope labeling lies in its application with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pressbooks.pub These analytical techniques can readily distinguish between the labeled and unlabeled forms of a compound based on their mass difference, enabling researchers to:

Trace metabolic pathways. moravek.com

Determine the fate of drug candidates in the body (absorption, distribution, metabolism, and excretion - ADME studies). nih.gov

Quantify endogenous and exogenous compounds with high precision. symeres.com

Elucidate complex chemical reaction mechanisms. numberanalytics.com

Study protein expression and interactions in proteomics. moravek.com

Track pollutants in the environment. moravek.com

Fundamentals of Stable Isotopes in Quantitative Research Methodologies

Quantitative analysis using stable isotope-labeled compounds often employs the principle of isotope dilution mass spectrometry (IDMS). In this approach, a known quantity of the stable isotope-labeled compound, such as Isonipecotic Acid-¹³C₆ Methyl Ester, is added to a sample as an internal standard. This "heavy" standard is chemically identical to the "light" (unlabeled) analyte of interest.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample extraction, processing, and instrument response. cernobioscience.com This makes stable isotope-labeled compounds the gold standard for quantitative bioanalysis.

The choice of isotope and the position of labeling are critical for the success of these studies. For instance, carbon-13 is a stable isotope of carbon and its incorporation into a molecule provides a distinct mass shift that is easily detectable by mass spectrometry. symeres.com

Overview of Isonipecotic Acid and its Derivatives in Scientific Investigation

Isonipecotic acid, also known as 4-piperidinecarboxylic acid, is a heterocyclic compound. wikipedia.org It and its derivatives are utilized as reactants in the synthesis of a variety of biologically active compounds. usbio.net For example, isonipecotic acid has been used in the creation of:

Antibiotic nitroxoline (B368727) derivatives. sigmaaldrich.comsigmaaldrich.com

Sphingosine-1-phosphate receptor agonists. sigmaaldrich.comsigmaaldrich.com

Inhibitors for enzymes like HDAC and CHK1. sigmaaldrich.comsigmaaldrich.com

The methyl ester of isonipecotic acid, Isonipecotic Acid Methyl Ester, serves as a key intermediate in these synthetic pathways. prepchem.comresearchgate.net The stable isotope-labeled version, Isonipecotic Acid-¹³C₆ Methyl Ester, is specifically designed for use as an internal standard in quantitative studies involving isonipecotic acid or its derivatives. The labeling with six carbon-13 atoms provides a significant mass difference, ensuring clear differentiation from the unlabeled compound in mass spectrometric analyses.

Physicochemical Properties of Isonipecotic Acid and its Methyl Ester

PropertyIsonipecotic AcidIsonipecotic Acid Methyl Ester
Molecular Formula C₆H₁₁NO₂ sigmaaldrich.comC₇H₁₃NO₂ chembk.com
Molecular Weight 129.16 g/mol drugfuture.com143.18 g/mol chembk.com
CAS Number 498-94-2 drugfuture.com2971-79-1 chembk.com
Melting Point >300 °C sigmaaldrich.comNot available
Boiling Point Not available85-90 °C chembk.com
Solubility Freely soluble in water (as hydrochloride salt) drugfuture.comSlightly soluble in water chembk.com

Detailed Research Findings

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis. Research has consistently demonstrated that the use of a stable isotope-labeled analyte as an internal standard provides the highest degree of accuracy and precision. This is because it co-elutes chromatographically with the analyte and experiences identical ionization efficiency and potential matrix effects in the mass spectrometer source.

Properties

Molecular Formula

C¹³C₆H₁₃NO₂

Molecular Weight

149.14

Synonyms

4-Piperidinecarboxylic Acid-13C6 Methyl Ester;  4-(Methoxycarbonyl)piperidine-13C6;  Methyl 4-Piperidinecarboxylate-13C6;  Methyl Isonipecotate-13C6;  Methyl Isonipecotinate-13C6; _x000B_

Origin of Product

United States

Advanced Analytical Characterization of Isonipecotic Acid 13c6 Methyl Ester

Mass Spectrometry (MS) Applications in Qualitative and Quantitative Analysis

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds. cernobioscience.com For Isonipecotic Acid-13C6 Methyl Ester, MS techniques are indispensable for confirming its identity, assessing isotopic purity, and utilizing it as an internal standard in quantitative assays. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the sample matrix, required sensitivity, and the specific analytical question.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While the parent compound, isonipecotic acid, is non-volatile due to its polar carboxylic acid and secondary amine groups, its methyl ester form exhibits increased volatility, making it amenable to GC analysis. nih.govnih.gov

To analyze isonipecotic acid by GC, derivatization is an essential step to decrease its polarity and increase its volatility. mdpi.com Esterification is a common strategy for carboxylic acids, and the conversion to its methyl ester is a primary example of this approach. nih.gov

Alkylation (Esterification): This is the most direct derivatization for the carboxylic acid group. The formation of Isonipecotic Acid Methyl Ester from isonipecotic acid is a classic alkylation reaction. Reagents such as methanol (B129727) in the presence of an acid catalyst (e.g., HCl or H2SO4) or diazomethane (B1218177) can be used. colostate.edu This process converts the highly polar carboxylic acid into a less polar, more volatile ester, which results in better peak shape and shorter retention times in GC. nih.gov

Silylation: In addition to esterifying the carboxyl group, the secondary amine in the piperidine (B6355638) ring can also be derivatized to further reduce polarity. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This two-step derivatization (esterification followed by silylation) can significantly improve chromatographic performance for challenging analytes. research-solution.com

Acylation: This strategy involves reacting the amine group with an acylating agent to form an amide. While less common for this specific compound if the primary goal is to analyze the methyl ester, it represents another route to reduce the polarity of the amine group. research-solution.com

Table 1: Common Derivatization Strategies for Isonipecotic Acid for GC-MS Analysis

Derivatization Type Target Functional Group Reagent Example Purpose
Alkylation (Esterification) Carboxylic Acid Methanol/HCl Increases volatility, improves peak shape. nih.gov
Silylation Amine, Carboxylic Acid BSTFA + TMCS Reduces polarity of N-H and O-H bonds, enhances thermal stability. sigmaaldrich.com
Acylation Amine Acetic Anhydride Forms a stable amide, reduces amine polarity. research-solution.com

Once the derivatized analyte is introduced into the mass spectrometer, different ionization techniques can be employed to generate ions for analysis.

Electron Ionization (EI): EI is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, resulting in extensive and reproducible fragmentation. whitman.edu This fragmentation pattern is like a molecular fingerprint, which is highly useful for structural elucidation. naturalspublishing.com For this compound, the molecular ion peak (M+) may be weak or absent. whitman.edu Key fragmentation pathways for esters include cleavage alpha to the carbonyl group, leading to the loss of the alkoxy group (-OCH3), and fragmentation of the piperidine ring. libretexts.orgchemistrynotmystery.com The 13C6 label ensures that any fragment containing the piperidine ring will have a mass shift of +6 Da compared to the unlabeled compound, aiding in spectral interpretation. researchgate.net

Table 2: Predicted EI-MS Fragmentation of Isonipecotic Acid-¹³C₆ Methyl Ester

Fragment Description Proposed Structure / Loss Expected m/z (for ¹³C₆ labeled)
Molecular Ion [¹³C₆H₁₁NO₂]⁺ 149
Loss of Methoxy Group [M - OCH₃]⁺ 118
Loss of Carbomethoxy Group [M - COOCH₃]⁺ 90
Ring Fragmentation Various pathways Varies

This table presents hypothetical fragmentation based on common ester fragmentation rules. Actual m/z values would be confirmed by experimental data.

Chemical Ionization (CI): In contrast to EI, CI is a soft ionization technique that results in significantly less fragmentation. libretexts.orgnih.gov It involves ionizing a reagent gas (like methane (B114726) or ammonia), which then transfers a proton to the analyte molecule, typically forming a protonated molecule [M+H]+. wikipedia.org This technique is invaluable for confirming the molecular weight of the analyte, which can be difficult with EI due to the weak or absent molecular ion peak. libretexts.org For this compound (MW = 149), CI would be expected to produce a strong ion at m/z 150 ([M+H]+), confirming the mass of the labeled compound. The choice of reagent gas can control the degree of fragmentation, with ammonia (B1221849) being "softer" than methane. libretexts.org

LC-MS/MS is the method of choice for analyzing non-volatile compounds in complex matrices like plasma or urine without the need for derivatization to increase volatility. nih.govresearchgate.net For this compound, LC-MS/MS provides high sensitivity and selectivity, which is crucial when it is used as an internal standard for quantifying low levels of the endogenous compound. mdpi.com

SRM and its extension, MRM, are targeted quantification techniques performed on triple quadrupole mass spectrometers. creative-proteomics.comproteomics.com.au These methods offer exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net

The process involves:

Q1 (First Quadrupole): Selects the precursor ion, which is the protonated molecule of this compound ([M+H]+ at m/z 150).

q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID).

Q3 (Third Quadrupole): Selects one (SRM) or more (MRM) specific product ions for detection. researchgate.net

This two-stage mass filtering dramatically reduces chemical noise and allows for precise quantification even in very complex samples. proteomics.com.au For quantitative analysis, a specific transition for the labeled internal standard (this compound) and another for the unlabeled analyte (Isonipecotic Acid Methyl Ester) are monitored simultaneously.

Table 3: Example SRM Transitions for Quantitative Analysis using Isonipecotic Acid-¹³C₆ Methyl Ester

Compound Precursor Ion (m/z) Product Ion (m/z) Description of Transition
Isonipecotic Acid-¹³C₆ Methyl Ester (IS) 150.1 90.1 [M+H]⁺ → [M+H - COOCH₃]⁺
Isonipecotic Acid Methyl Ester (Analyte) 144.1 84.1 [M+H]⁺ → [M+H - COOCH₃]⁺

These transitions are hypothetical and would require experimental optimization.

High-resolution mass spectrometry, utilizing instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, provides extremely accurate mass measurements (typically <5 ppm). libretexts.orgnih.gov This capability is crucial for several reasons:

Formula Confirmation: HRMS can determine the elemental formula of an ion based on its exact mass. The mass of an ion is not an integer value due to the mass defect of its constituent atoms. libretexts.org By measuring the mass to several decimal places, HRMS can unequivocally confirm the elemental composition, C7H13NO2, for the unlabeled ester and ¹³C₆CH₁₃NO₂ for the labeled version.

Isotopic Purity: It can be used to assess the isotopic enrichment and purity of the labeled standard, ensuring accurate quantification. nih.govnih.gov

Interference Resolution: In complex samples, HRMS can distinguish analytes from isobaric interferences (compounds with the same nominal mass but different elemental formulas). libretexts.org

Table 4: Theoretical Exact Mass for HRMS Analysis

Compound Formula Nominal Mass Theoretical Exact Mass (Monoisotopic)
Isonipecotic Acid Methyl Ester C₇H₁₃NO₂ 143 143.09463
Isonipecotic Acid-¹³C₆ Methyl Ester ¹³C₆CH₁₃NO₂ 149 149.11478

Exact masses calculated based on the most abundant isotopes: C=12.000000, H=1.007825, N=14.003074, O=15.994915, ¹³C=13.003355.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules. In the context of isotopically labeled compounds such as this compound, NMR is indispensable not only for confirming the molecular structure but also for verifying the position and extent of isotopic enrichment.

Carbon-13 NMR Spectroscopy for Labeling Position Confirmation

Carbon-13 (¹³C) NMR spectroscopy is the definitive method for confirming the successful incorporation of ¹³C isotopes into a molecule's carbon skeleton. In the case of this compound, all six carbon atoms of the piperidine ring are replaced with ¹³C isotopes. This complete labeling dramatically alters the ¹³C NMR spectrum compared to its unlabeled counterpart.

In a standard proton-decoupled ¹³C NMR spectrum of unlabeled isonipecotic acid methyl ester, one would expect to see distinct signals for each unique carbon environment. However, for the ¹³C₆-labeled isotopologue, the spectrum is characterized by intense signals for the labeled carbons and complex splitting patterns due to ¹³C-¹³C scalar coupling. The chemical shifts are not significantly altered by the isotopic substitution, but the signal multiplicity provides unambiguous proof of labeling.

Hypothetical ¹³C NMR Data for this compound:

Carbon PositionExpected Chemical Shift (δ) in ppm (Hypothetical)Expected Multiplicity (due to ¹³C-¹³C coupling)
C=O (Ester Carbonyl)~174Singlet (if not ¹³C labeled)
O-CH₃ (Ester Methyl)~51Singlet (if not ¹³C labeled)
C4 (Piperidine)~45Multiplet
C2, C6 (Piperidine)~43Multiplet
C3, C5 (Piperidine)~28Multiplet

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The multiplicities arise from one-bond and two-bond couplings between adjacent ¹³C nuclei.

Proton NMR Spectroscopy in Conjunction with Isotopic Labeling

Proton (¹H) NMR spectroscopy provides complementary information and further confirms the isotopic labeling. In the ¹H NMR spectrum of this compound, the protons directly attached to the ¹³C-labeled piperidine ring carbons will exhibit splitting due to one-bond ¹H-¹³C coupling (¹JCH), which is significantly larger than the typical homonuclear ¹H-¹H coupling. This results in the appearance of "satellite" peaks flanking the main proton signals. For a fully ¹³C₆-labeled ring, the proton signals will be complex multiplets due to both ¹H-¹³C and ¹H-¹H couplings. The integration of these signals can also be used to assess the degree of isotopic enrichment.

Hypothetical ¹H NMR Data Comparison:

Proton PositionUnlabeled Compound (Expected Pattern)This compound (Expected Pattern)
H4 (Piperidine)MultipletComplex multiplet with large ¹JCH coupling
H2, H6 (Piperidine)MultipletComplex multiplet with large ¹JCH coupling
H3, H5 (Piperidine)MultipletComplex multiplet with large ¹JCH coupling
O-CH₃ (Ester Methyl)SingletSinglet
N-H (Amine)Broad singletBroad singlet

Application of Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that utilizes mass spectrometry to determine the fractional synthesis of polymers and the isotopic enrichment of their biosynthetic precursors. nih.gov While this compound is a small molecule, the principles of MIDA can be applied in metabolic studies where this labeled compound is used as a tracer to investigate the biosynthesis of larger molecules.

In a typical MIDA experiment, the ¹³C₆-labeled isonipecotic acid would be introduced into a biological system. nih.gov After a period of time, a target biomolecule that incorporates the isonipecotic acid moiety is isolated and analyzed by mass spectrometry. The mass spectrum will show a distribution of isotopomers (molecules differing in the number of heavy isotopes).

By analyzing the relative abundances of these mass isotopomers, MIDA can be used to calculate the isotopic enrichment of the precursor pool from which the biomolecule was synthesized. wisc.edu This is achieved by comparing the observed isotopomer distribution to theoretical distributions based on binomial or multinomial expansion. nih.govwisc.edu This allows researchers to probe metabolic pathways and quantify the contribution of the labeled precursor to the synthesis of the target molecule.

For instance, if this compound were used in a study of peptide synthesis, MIDA could determine the proportion of newly synthesized peptides that have incorporated the labeled amino acid derivative.

Hypothetical MIDA Data Table for a Hypothetical Peptide:

Mass IsotopomerRelative Abundance (Observed)Theoretical Abundance (Calculated)
M+00.600.61
M+10.150.14
M+20.080.08
M+30.050.05
M+40.040.04
M+50.040.04
M+60.040.04

Note: This table represents a hypothetical scenario where the observed data closely matches the theoretical distribution, indicating a specific level of precursor enrichment.

Applications of Isonipecotic Acid 13c6 Methyl Ester As a Research Tool

Utilization as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the precise and accurate measurement of analyte concentrations in complex biological matrices is paramount. Isonipecotic acid-13C6 methyl ester serves as an ideal internal standard, a compound added in a known quantity to samples to correct for analyte loss during sample preparation and instrumental analysis.

Stable Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Assays

Stable Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying molecules. nih.gov It relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. This compound is perfectly suited for this role. Since its chemical and physical properties are nearly identical to the unlabeled (or "light") isonipecotic acid methyl ester, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer.

However, due to the six carbon-13 atoms, it has a mass-to-charge ratio (m/z) that is 6 Daltons higher than the unlabeled compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the known amount of the internal standard, a precise quantification of the analyte in the sample can be achieved. This method effectively mitigates variabilities in sample extraction, handling, and instrument response.

For instance, in a hypothetical quantitative assay, a known concentration of this compound would be spiked into a biological sample. The sample would then undergo extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The peak area of the endogenous (light) analyte is compared to the peak area of the heavy-labeled internal standard to calculate the exact concentration of the analyte.

Illustrative Data for IDMS Quantification

Sample IDAnalyte Peak AreaInternal Standard Peak AreaIS Concentration (ng/mL)Calculated Analyte Concentration (ng/mL)
Control 145,28098,500104.60
Control 248,15099,100104.86
Sample A120,30097,9001012.29
Sample B85,60098,200108.72

Method Validation and Quality Control in Research Assays

The use of this compound is crucial for the validation of analytical methods. During method development, it helps to assess key parameters such as linearity, accuracy, precision, and recovery. By adding the internal standard at the beginning of the sample preparation process, researchers can monitor the efficiency of each step.

In routine research assays, it serves as a quality control measure. The consistent response of the internal standard across a batch of samples indicates the reliability of the analytical run. Any significant deviation in the internal standard's signal can signal a problem with sample processing or instrument performance, prompting a review of the data or re-analysis of the affected samples. This ensures the integrity and reproducibility of the research findings.

Example of Quality Control Monitoring

QC LevelExpected IS Peak AreaObserved IS Peak Area (Run 1)% DeviationStatus
Low95,00094,500-0.53%Pass
Medium95,00096,2001.26%Pass
High95,00093,800-1.26%Pass

Quantification of Related Piperidine (B6355638) Derivatives and Metabolites in Biological Samples (Non-human, research models)

The application of this compound extends to the quantification of other structurally related piperidine derivatives and their metabolites in preclinical research models. nih.gov As many compounds share the piperidine core structure, a labeled internal standard can sometimes be used for the quantification of multiple analytes in a single chromatographic run, provided that their extraction and ionization behaviors are sufficiently similar. This is particularly useful in drug metabolism and pharmacokinetic studies in animal models, where the concentrations of a parent drug and its metabolites need to be monitored over time.

Metabolic Flux Analysis and Pathway Elucidation Studies

Metabolic flux analysis is a powerful technique used to determine the rates of metabolic reactions in a biological system. nih.gov Stable isotope tracers, such as this compound, are central to these studies. nih.gov

Tracing Carbon Flow in Isolated Cellular Systems and Model Organisms

When introduced to an isolated cellular system (e.g., cell culture) or a model organism, this compound can be metabolized. The six labeled carbon atoms act as a tracer, allowing researchers to follow their path through various metabolic pathways. By using mass spectrometry to analyze the isotopic labeling patterns of downstream metabolites, it is possible to map the flow of carbon atoms and quantify the activity of different metabolic routes. nih.gov

This approach can reveal how the carbon backbone of the molecule is incorporated into other cellular components, providing insights into the interconnectedness of metabolic networks. For example, if the labeled carbons from this compound appear in amino acids or fatty acids, it would indicate the metabolic pathways linking piperidine metabolism with these central biosynthetic routes.

Hypothetical Carbon Tracing Results

MetaboliteMass Shift (m/z)Interpretation
Glutamate+2Two labeled carbons from the tracer have been incorporated.
Succinate+4Four labeled carbons from the tracer have been incorporated via the TCA cycle.
Palmitate+8Indicates the breakdown of the tracer and subsequent use of labeled acetyl-CoA in fatty acid synthesis.

Investigations into Ester Hydrolysis and Biotransformation Pathways (General, mechanistic studies)

This compound is an excellent substrate for studying the activity of esterase enzymes and other biotransformation pathways. nih.gov The hydrolysis of the methyl ester group results in the formation of labeled isonipecotic acid and unlabeled methanol (B129727). chemguide.co.uk The rate of this hydrolysis can be accurately measured by monitoring the appearance of the labeled carboxylic acid product using mass spectrometry.

This allows for detailed mechanistic studies of esterase activity in different tissues or cellular compartments of research models. Furthermore, by tracking the fate of the 13C6-labeled core, researchers can identify other potential biotransformation reactions, such as hydroxylation or ring-opening, providing a more complete picture of the metabolic fate of piperidine-containing compounds. These studies are fundamental to understanding the metabolism of various xenobiotics and endogenous molecules.

Research in Drug Discovery and Development Methodologies (Tool-focused)

The journey of a drug from a promising lead compound to a marketed therapeutic is a long and arduous process, demanding rigorous evaluation of its pharmacological and pharmacokinetic properties. This compound serves as a critical tool in the methodologies employed to navigate this complex path.

Preclinical ADME studies are fundamental to understanding how a potential drug candidate interacts with a biological system. These studies are crucial for predicting a drug's efficacy and safety profile. The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern ADME research, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govprepchem.com

When a drug is administered, it undergoes a series of processes including absorption into the bloodstream, distribution to various tissues, metabolism into other compounds, and finally, excretion from the body. To accurately quantify the concentration of the drug and its metabolites in biological matrices like plasma, urine, or tissue homogenates, a reliable internal standard is essential. ontosight.aiusbio.net this compound, due to its structural similarity to certain classes of pharmaceutical compounds, is an ideal internal standard.

The primary advantage of using a stable isotope-labeled internal standard is its near-identical chemical and physical properties to the unlabeled analyte. researchgate.netnih.gov This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its different mass allows it to be distinguished from the analyte by the mass spectrometer. This co-elution and mass differentiation are critical for correcting for variability in sample handling and matrix effects, which are common challenges in bioanalysis. researchgate.netchiron.no Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification if not properly controlled. nih.gov

The following table illustrates the typical performance of an LC-MS/MS method for the quantification of a hypothetical analyte using this compound as an internal standard.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mLSignal-to-Noise > 10
Intra-day Precision (%CV) 2.5%≤ 15%
Inter-day Precision (%CV) 4.1%≤ 15%
Accuracy (% Bias) -3.2% to +5.0%Within ±15%
Extraction Recovery 85 ± 5%Consistent and reproducible
Matrix Effect 0.98 - 1.05Close to 1

This table presents illustrative data to demonstrate the typical performance of a validated bioanalytical method using a stable isotope-labeled internal standard.

While the primary application of this compound is as an internal standard, the principles of isotopic labeling have implications in the realm of virtual screening and chemoinformatics. Compound libraries are the lifeblood of high-throughput screening campaigns aimed at identifying new drug leads. Chemoinformatics plays a crucial role in managing, searching, and analyzing these vast collections of chemical structures.

In specialized applications, compound libraries can be synthesized with isotopic labels. The known mass shift introduced by the 13C atoms in this compound can be used as a unique identifier or filter in complex mixture analysis. For instance, in a mixture of compounds, those containing the 13C6-isonipecotate moiety could be selectively identified by searching for the characteristic isotopic pattern in the mass spectrometry data. This can aid in the deconvolution of complex spectra and the rapid identification of hits in a screening assay.

Furthermore, in the context of fragment-based drug discovery, if a fragment library were to be synthesized with specific isotopic labels, the identification of fragments that bind to a target protein could be facilitated by mass spectrometry. The presence of the isotopic signature in the mass spectrum of the protein-fragment complex would confirm the binding event. While not a widespread practice, the concept highlights a potential chemoinformatic application of isotopically labeled building blocks like this compound.

Contributions to Impurity Profiling and Reference Standard Development for Pharmaceutical Research

The safety and quality of pharmaceutical products are of paramount importance. Regulatory agencies require stringent control over the impurity profile of any drug substance. This compound plays a vital role in this aspect of pharmaceutical research by serving as a reference standard for the accurate quantification of impurities.

Impurities in a drug substance can arise from the manufacturing process, degradation of the drug over time, or interaction with other components of the formulation. The identification and quantification of these impurities are critical to ensure the safety and efficacy of the final product. americanpharmaceuticalreview.com

By using this compound as an internal standard, analytical methods can be developed to precisely measure the levels of structurally related impurities. The stable isotope-labeled standard is added to the sample at a known concentration at the beginning of the analytical procedure. researchgate.net This allows for the accurate determination of the concentration of the impurity, even at very low levels, by correcting for any losses during sample preparation and analysis.

The development of a robust and validated analytical method for impurity profiling is a key component of the drug development process. The use of a stable isotope-labeled internal standard like this compound is often considered the gold standard for such methods due to the high accuracy and precision it affords. nih.govchiron.no

The table below provides an example of how this compound could be used in the quantification of a specific process-related impurity.

Impurity NameAnalyte Transition (m/z)IS Transition (m/z)Limit of Quantification (LOQ)Measured ConcentrationSpecification
Impurity A 250.1 -> 152.2256.1 -> 158.20.01%0.03%≤ 0.10%
Impurity B 276.2 -> 178.3282.2 -> 184.30.01%< LOQ≤ 0.10%

This table presents illustrative data for the quantification of impurities using a stable isotope-labeled internal standard.

Future Research Directions and Methodological Innovations

Emerging Trends in Stable Isotope Labeling Technologies

The field of stable isotope labeling is moving beyond its traditional use for simple quantification toward more dynamic and system-wide applications. These emerging trends promise to unlock new layers of biological information when applied to specific tracers such as Isonipecotic Acid-13C6 Methyl Ester.

One of the most significant trends is the shift towards dynamic and non-stationary metabolic flux analysis . nih.gov Unlike traditional steady-state analysis, which captures a single snapshot of metabolic activity, dynamic approaches monitor the rate of isotope incorporation over time. nih.gov This allows researchers to understand how metabolic pathways involving this compound adapt to various stimuli, such as drug administration or environmental changes. For instance, pulsed stable isotope labeling experiments could reveal the kinetics of isonipecotic acid uptake, metabolism, and its influence on neurotransmitter pathways in real-time. nih.govresearchgate.net

Another key development is the broader application of Mass Isotopomer Distribution Analysis (MIDA) . nih.gov MIDA involves quantifying the distribution of mass isotopomers in a product to gain insights into the precursor pool and biosynthetic pathways. nih.gov Applying this to this compound could help elucidate the metabolic fate of the piperidine (B6355638) ring structure, identifying previously unknown biotransformations or metabolic cross-talk.

Furthermore, the development of automated synthesis platforms and novel labeling reagents is making it easier and more cost-effective to create a wider variety of isotopic tracers. adesisinc.com This could lead to the development of new variants of labeled isonipecotic acid with different isotopic tags (e.g., ¹⁵N, ²H) to simultaneously trace the fate of different atoms within the molecule. mdpi.comsolubilityofthings.com

Technique Traditional Approach Emerging Trend Potential Application for this compound
Metabolic Flux Analysis (MFA) Assumes metabolic steady-state, providing a single flux map.Dynamic or non-stationary MFA, tracking flux changes over time.Quantifying the rate of change in GABAergic pathway activity in response to neuronal stimulation.
Tracer Scope Use of common, uniformly labeled tracers like [U-¹³C₆]glucose. mdpi.comDesign and synthesis of novel, positionally-labeled tracers to probe specific reactions.Synthesizing positionally-labeled isonipecotic acid to differentiate between competing metabolic pathways of the piperidine ring.
Data Analysis Manual or semi-automated analysis of labeling patterns in key metabolites.Mass Isotopomer Distribution Analysis (MIDA) to quantify precursor-product relationships. nih.govDetermining the contribution of different carbon sources to the endogenous synthesis of related neuromodulators.
Experimental Scale In vitro cell culture or limited in vivo experiments.Whole-plant or whole-organism labeling for systemic metabolic profiling. oup.comTracing the distribution and metabolism of this compound across different brain regions in vivo. nih.gov

Integration with Multi-Omics Approaches for Comprehensive Biochemical Profiling

The future of biological research lies in the integration of multiple "omics" disciplines to build a holistic understanding of cellular function. Stable isotope tracers like this compound are poised to become central tools in these integrated analyses, providing a functional metabolic layer to genomic, transcriptomic, and proteomic data. nih.gov

By combining stable isotope tracing with proteomics , researchers can directly link changes in metabolic flux to alterations in protein expression and post-translational modifications. solubilityofthings.comeinpresswire.com For example, an experiment could use this compound to trace the metabolic activity of a specific neuronal pathway while simultaneously using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to quantify changes in the proteome. nih.govsolubilityofthings.com This could reveal how metabolic shifts induced by isonipecotic acid signaling lead to the upregulation of specific enzymes or receptor proteins.

Similarly, integrating tracer data with transcriptomics can uncover the genetic regulatory networks that control metabolic responses. By measuring changes in gene expression (via RNA-seq) following administration of this compound, scientists can identify transcription factors and signaling pathways that are activated or repressed in response to the metabolic fate of the compound. This multi-omics approach provides a powerful method for connecting molecular interactions across the genome, transcriptome, proteome, and metabolome. nih.govcreative-proteomics.com

Omics Layer Technique Information Gained Integrated Research Question with this compound
Metabolomics ¹³C Tracer AnalysisMeasures metabolic pathway activity and flux. nih.govnih.govWhat is the metabolic fate and flux of isonipecotic acid in neuronal cells?
Proteomics SILAC, iTRAQ, TMTQuantifies changes in protein expression and post-translational modifications. nih.govHow does the metabolism of isonipecotic acid alter the expression of GABA receptors or metabolic enzymes?
Transcriptomics RNA-SequencingQuantifies changes in gene expression.Which genes are transcriptionally regulated in response to isonipecotic acid-induced metabolic changes?
Genomics DNA Sequencing, GWASIdentifies genetic variations associated with specific phenotypes. creative-proteomics.comAre there genetic variants that correlate with differences in isonipecotic acid metabolism among individuals?

Advancements in Analytical Sensitivity and High-Throughput Methodologies

The ability to derive meaningful biological insights from tracers like this compound is fundamentally dependent on the power of analytical instrumentation. Continuous advancements in this area are pushing the boundaries of detection sensitivity and experimental throughput.

High-Resolution Mass Spectrometry (HRMS) has become a cornerstone of metabolomics, enabling the accurate measurement of isotopologues and their distinction from other low-abundance molecules. nih.gov Future developments in MS technology, such as improved ion sources and detectors, will further enhance sensitivity, allowing researchers to detect the metabolic products of this compound in smaller samples or at lower concentrations. mdpi.com Spatially resolved isotope tracing using techniques like MALDI imaging mass spectrometry also allows for the visualization of how labeled metabolites are distributed within a tissue, offering a new dimension to metabolic analysis. nih.gov

In parallel, Nuclear Magnetic Resonance (NMR) spectroscopy , while inherently less sensitive than MS, offers the advantage of being non-destructive and highly structurally informative. mdpi.com The coupling of MS and NMR provides complementary data, enhancing confidence in metabolite identification and positional isotope analysis. mdpi.com

To handle the increasing scale of modern biological experiments, high-throughput screening (HTS) and automation are becoming essential. bmglabtech.com Automated sample preparation and column chemistry systems can dramatically increase the number of samples processed, making large-scale tracer studies more feasible. researchgate.net Integrating this compound into HTS platforms could enable rapid screening of compound libraries to find drugs that modulate its metabolic pathway. bmglabtech.comstanford.edu

Analytical Platform Key Advancement Impact on Research with this compound Hypothetical Detection Limit
LC-MS/MS Increased resolution and sensitivity of Orbitrap and TOF analyzers.More accurate quantification of ¹³C-labeled metabolites in complex biological matrices like plasma or brain tissue.Low femtomole (fmol) range
GC-MS Improved derivatization techniques and faster chromatography.Enhanced separation and detection of volatile metabolites derived from this compound.High femtomole (fmol) range
NMR Spectroscopy Cryogenic probes and higher field magnets.Better resolution of positional isotopomers, providing deeper insight into reaction mechanisms without sample destruction. mdpi.comLow micromole (µmol) range
Accelerator MS (AMS) Ultra-high sensitivity for rare isotopes.Ability to trace extremely low, physiologically relevant doses of labeled compounds in human studies. tandfonline.comAttomole (amol) to zeptomole (zmol) range
MALDI Imaging MS High spatial resolution.Visualization of the distribution of this compound and its downstream metabolites within specific tissue structures. nih.govLow picomole (pmol) per spot

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Isonipecotic Acid-13C6 Methyl Ester, and how do isotopic labeling protocols influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves esterification of isonipecotic acid-13C6 with methanol under acidic or basic catalysis. Isotopic labeling (13C6) requires precise control of reaction conditions to minimize isotopic dilution, such as using anhydrous solvents and stoichiometric excess of labeled reagents. Key intermediates (e.g., isonipecotic acid-13C6) are synthesized via hydrogenation of pyridine derivatives with 13C-enriched precursors . Characterization via NMR and mass spectrometry confirms isotopic purity (>98% 13C enrichment) and structural integrity .

Q. How is this compound characterized analytically, and what standards ensure data reproducibility?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify the ester group and isotopic enrichment, with chemical shifts referenced against unlabeled analogs. High-resolution mass spectrometry (HRMS) quantifies 13C incorporation using [M+H]+ or [M+Na]+ ions. Chromatographic purity is assessed via HPLC with a C18 column and UV detection (λ = 210–254 nm). Adherence to NIST calibration protocols for spectroscopic data ensures cross-lab reproducibility .

Q. What is the rationale for using 13C6 labeling in pharmacokinetic or metabolic studies involving this compound?

  • Methodological Answer : 13C6 labeling enables tracking of metabolic pathways via isotope-ratio mass spectrometry (IRMS) or 13C NMR, minimizing interference from endogenous compounds. For example, in tracer studies, the labeled ester’s hydrolysis to isonipecotic acid-13C6 can be quantified in biological matrices, with corrections for natural 13C abundance using baseline samples .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) or Taguchi orthogonal arrays optimize the synthesis of this compound?

  • Methodological Answer :

  • Experimental Design : Use a 3-level factorial design (e.g., Taguchi L9 array) to test variables: reaction temperature (25–60°C), catalyst concentration (0.5–1.5 wt%), molar ratio (1:4–1:8 acid:methanol), and reaction time (12–24 hrs).
  • Optimization : Calculate signal-to-noise (S/N) ratios to maximize yield. For instance, in biodiesel esterification studies, catalyst concentration contributed 77.6% to yield variance (ANOVA), suggesting similar dominance here .
  • Validation : Replicate optimal conditions (e.g., 1:6 molar ratio, 1.5 wt% H2SO4, 60°C) and compare experimental vs. predicted yields (error <2% acceptable) .

Q. How should researchers resolve contradictions between experimental and computational data in reaction mechanism studies?

  • Methodological Answer :

  • Error Analysis : Quantify discrepancies using metrics like %ΔE (e.g., %ΔE = [(Experimental − Predicted)/Predicted] × 100). For esterification, deviations >5% may indicate unmodeled variables (e.g., isotopic steric effects) .
  • Sensitivity Testing : Adjust computational parameters (e.g., DFT functional, solvation model) and compare with kinetic data (e.g., Arrhenius plots). Cross-validate with isotopic tracer experiments .

Q. What strategies ensure the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Protocols : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis is the primary degradation pathway; buffer solutions (pH 1–9) assess pH sensitivity.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01%) or store in amber vials under nitrogen to prevent oxidation. For long-term storage, −20°C in anhydrous acetonitrile is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.